molecular formula C17H14ClN5 B2876820 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 849911-11-1

3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2876820
CAS No.: 849911-11-1
M. Wt: 323.78
InChI Key: LXRXLGISXFTLRF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a 1H-imidazol-1-yl group at position 7, and methyl groups at positions 2 and 5 (Fig. 1). This structure is notable for its fused bicyclic system, which is common in bioactive molecules targeting kinases, antimicrobial agents, and enzyme inhibitors .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-imidazol-1-yl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5/c1-11-9-15(22-8-7-19-10-22)23-17(20-11)16(12(2)21-23)13-3-5-14(18)6-4-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRXLGISXFTLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3C=CN=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[1,5-a]pyrimidine core : A nitrogen-rich bicyclic system.
  • Substituents :
    • 4-Chlorophenyl at C3: Enhances hydrophobic interactions.
    • 1H-Imidazol-1-yl at C7: Provides hydrogen-bonding sites.
    • Methyl groups at C2 and C5: Improve steric stability.

Comparison with Structurally Similar Compounds

5-tert-Butyl-3-(4-chlorophenyl)-7-imidazol-1-yl-pyrazolo[1,5-a]pyrimidine

Structural Differences :

  • A tert-butyl group replaces the methyl group at C3.
  • Retains the imidazole and 4-chlorophenyl substituents.

Implications :

  • Higher molecular weight (436.9 g/mol vs. 380.87 g/mol for the target compound) may affect solubility .

7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 897769-21-0)

Structural Differences :

  • Chlorine replaces the imidazole group at C5.
  • Retains methyl groups at C2/C5 and 4-chlorophenyl at C3.

Implications :

  • Loss of hydrogen-bonding capacity due to absence of imidazole.
  • Increased halogenation may enhance membrane permeability but reduce target specificity .

PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine)

Structural Differences :

  • Pyrazolo[3,4-d]pyrimidine core (isomeric difference).
  • Amino group at C4 and tert-butyl at C6.

Implications :

  • The [3,4-d] isomer exhibits distinct electronic properties compared to [1,5-a], affecting kinase inhibition profiles (e.g., Src family kinases) .
  • Amino group introduces additional hydrogen-bonding interactions.

Antimicrobial Activity

  • Imidazole-containing analogues : Demonstrated moderate activity against fungal pathogens (e.g., Fusarium graminearum) in preliminary assays .
  • Chlorinated derivatives : Enhanced biofilm penetration but showed cytotoxicity at higher concentrations .

Kinase Inhibition

  • PP2 analogue: Exhibits IC50 values in the nanomolar range for FAK (focal adhesion kinase) inhibition due to its [3,4-d] core and amino group .
  • Target compound : Predicted to inhibit kinases via imidazole-mediated interactions, though experimental data are pending.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound [1,5-a]pyrimidine 3-ClPh, 7-Imid, 2/5-Me 380.87 Hydrogen-bonding, lipophilic
5-tert-Butyl analogue [1,5-a]pyrimidine 3-ClPh, 7-Imid, 5-tBu 436.90 Steric bulk
7-Chloro derivative [1,5-a]pyrimidine 3-ClPh, 7-Cl, 2/5-Me 367.24 Halogenated, hydrophobic
PP2 [3,4-d]pyrimidine 4-NH2, 5-ClPh, 7-tBu 356.84 Kinase inhibition

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